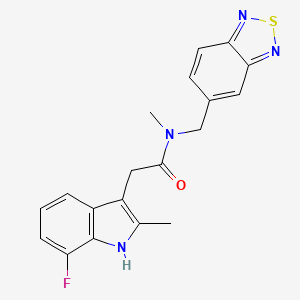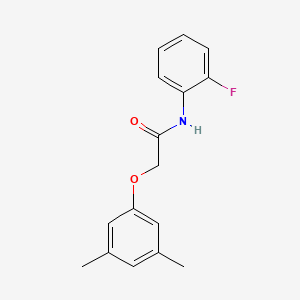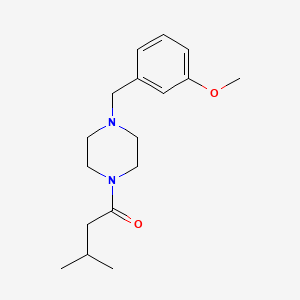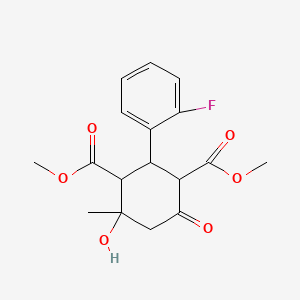
6-(4-bromobenzoyl)-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"6-(4-bromobenzoyl)-3-cyclohexene-1-carboxylic acid" is a chemical compound that may be of interest due to its unique structure, which includes a bromobenzoyl group attached to a cyclohexene ring. While direct studies on this specific compound are scarce, insights can be derived from research on related chemical entities and their synthesis, structural analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of cyclohexene derivatives often involves reactions starting from cyclohexene or its halogenated forms. For instance, Lee et al. (2005) described the synthesis of enantiopure cyclitols from (′)-3-bromocyclohexene mediated by intramolecular oxyselenenylation, demonstrating a method that could potentially be adapted for synthesizing related compounds (Lee et al., 2005). Furthermore, the bromination of cyclohexene derivatives, as discussed by Bellucci et al. (1972), provides insight into halogenation reactions that could be relevant for introducing bromobenzoyl groups (Bellucci et al., 1972).
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives and their halogenated counterparts can be elucidated using techniques such as NMR, ESI-MS, and X-ray diffraction, as demonstrated in the synthesis and characterization of related compounds. For example, the study by Mori et al. (2020) on "6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid" highlights the use of these techniques for structural analysis (Mori et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving cyclohexene derivatives can vary widely depending on the functional groups present. For instance, the study on bromination and epoxydation of cyclohexene derivatives by Bellucci et al. (1972) showcases how different reagents and conditions can lead to various products, indicating the versatility of cyclohexene as a starting material (Bellucci et al., 1972).
Physical Properties Analysis
The physical properties of cyclohexene derivatives, such as melting points, boiling points, and solubility, can be influenced by the nature of the substituents attached to the cyclohexene ring. Studies like those conducted by Jin et al. (2014) on organic acid–base adducts provide insights into how different functional groups affect these properties (Jin et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of cyclohexene derivatives are crucial for understanding their potential applications and behaviors in various chemical contexts. The catalytic activities and reaction mechanisms explored in the synthesis of functionalized cyclohexa-1,3-dienes by Feng et al. (2018) illustrate the chemical versatility of cyclohexene-based compounds (Feng et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-bromobenzoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-2,5-8,11-12H,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXCZGZEZFUISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5614033.png)
![6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5614039.png)
![3-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5614040.png)


![2-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5614050.png)
![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
![3-{[benzyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B5614079.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5614082.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5614101.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5614112.png)
![3,3,8-trimethyl-8-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5614114.png)